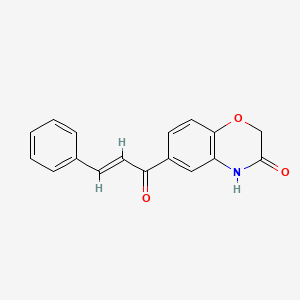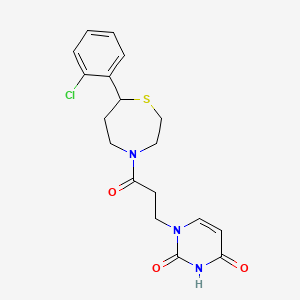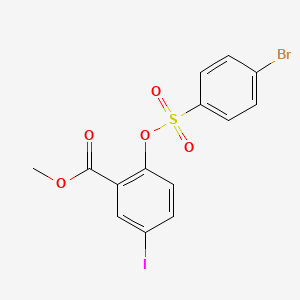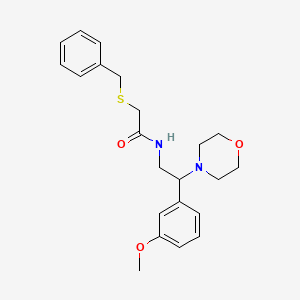
N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide" is a complex organic molecule that features a thiazole ring, a benzamide moiety, and multiple methoxy groups. This structure is indicative of a molecule that could have potential biological activity, given the presence of these functional groups which are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related thiazole-containing compounds has been demonstrated in the literature. For instance, terminal N-thiobenzoyl peptides have been synthesized using 4-substituted 2-phenylthiazol-5(4H)-ones as acylating agents for amino acids and peptides . This method involves the treatment of amino acids with these thiazolones in anhydrous acetic acid, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of N-substituted dipeptide esters through the reaction of carboxy-protected amino acids with 2-phenylthiazolones in pyridine or dichloromethane at room temperature is also reported . These methods could provide insights into the synthesis of "N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, a series of N-substituted benzamide analogues have been characterized by IR spectroscopy, NMR spectroscopy, elemental analysis, and single crystal X-ray diffraction data . These techniques could be employed to analyze the molecular structure of the compound , ensuring the correct synthesis and conformation of the molecule.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in the context of antimicrobial activity. N-substituted benzamide analogues have been screened for activity against Gram-positive, Gram-negative, and fungal species, showing potential as antibacterial and antifungal agents . This suggests that "N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide" could also be subjected to similar biological assays to determine its chemical reactivity in a biological context.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various methods. For instance, the 3,4-dimethoxybenzyl group has been used as an N-protecting group, and its elimination has been studied using 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ) . The properties of the benzamide moiety attached to a thiourea nucleus have been characterized by GC–MS, elemental analyses, 1H NMR, and FTIR spectroscopy techniques . These studies provide a foundation for understanding the behavior of "N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide" under various conditions and could help predict its solubility, stability, and reactivity.
Applications De Recherche Scientifique
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives, including compounds similar to N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide, have been extensively researched for their potential in medicinal chemistry due to their wide range of biological activities. These compounds have shown promising results in the discovery of new drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties with fewer side effects. The extensive patent literature from 2008 to 2012 emphasizes the therapeutic applications of thiazole derivatives towards various receptors, indicating their significant potential in pharmaceutical research (Leoni, Locatelli, Morigi, & Rambaldi, 2014; Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Synthesis and Biological Importance
The synthesis of thiazole and its derivatives has been a focal point in chemical research due to their biological significance. Advances in synthetic methodologies have facilitated the exploration of thiazole compounds for their therapeutic potential. The comprehensive review on thiazole derivatives highlights their intrinsic molecular interactions with various drug targets, showcasing their diverse biological activities and paving the way for the discovery of novel drug molecules (Sharma, Bansal, Sharma, Pathak, & Sharma, 2019).
Antioxidant and Anti-inflammatory Applications
Recent research has concentrated on developing thiazole derivatives as alternative antioxidant and anti-inflammatory agents. The study of benzofused thiazole derivatives, for example, demonstrated their potential in vitro antioxidant and anti-inflammatory activities, suggesting these compounds as promising templates for the evaluation of new anti-inflammatory agents (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).
Thiazolidin-4-Ones and Their Derivatives
The review of the biological activities of thiazolidin-4-ones, another class of thiazole derivatives, published in 2020 and 2021, covers their potential in various pharmacological areas including antioxidant, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. This highlights the significance of the thiazole scaffold in the design of new small molecules with enhanced drug efficacy (Mech, Kurowska, & Trotsko, 2021).
Propriétés
IUPAC Name |
N-[4-[2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6S/c1-33-20-9-17(10-21(13-20)34-2)25(31)28-19-7-5-16(6-8-19)24-15-37-27(29-24)30-26(32)18-11-22(35-3)14-23(12-18)36-4/h5-15H,1-4H3,(H,28,31)(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFYQOBKVQJYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B2525544.png)
![4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2525545.png)

![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525549.png)

![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine](/img/structure/B2525552.png)
![(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2525553.png)




![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-ynamide](/img/structure/B2525564.png)
